Binospirone, (S)-
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Overview
Description
Binospirone, (S)-, also known as 8-[(2S)-2-[(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino]ethyl]-8-azaspiro[4.5]decane-7,9-dione, is a compound that acts as a partial agonist at 5-HT1A somatodendritic autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors . It has anxiolytic effects and is used in the study of anxiety and related disorders .
Preparation Methods
The synthesis of Binospirone, (S)-, involves several steps. One common synthetic route includes the reaction of 2,3-dihydro-1,4-benzodioxin with an appropriate amine to form the intermediate, which is then reacted with a spirocyclic lactam to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Binospirone, (S)-, undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Binospirone, (S)-, has a wide range of scientific research applications:
Chemistry: It is used as a ligand in the study of serotonin receptors and their interactions.
Biology: The compound is used to investigate the role of serotonin in various biological processes.
Industry: It may be used in the development of new pharmaceuticals targeting serotonin receptors.
Mechanism of Action
The mechanism of action of Binospirone, (S)-, involves its interaction with serotonin receptors. It acts as a partial agonist at 5-HT1A somatodendritic autoreceptors, leading to the inhibition of serotonin release . At postsynaptic 5-HT1A receptors, it acts as an antagonist, blocking the effects of serotonin . This dual action contributes to its anxiolytic effects.
Comparison with Similar Compounds
Binospirone, (S)-, is part of the azapirone class of compounds, which includes other similar compounds such as buspirone and gepirone . Compared to these compounds, Binospirone, (S)-, has a unique structure that allows it to act as both a partial agonist and antagonist at different serotonin receptors . This dual action distinguishes it from other azapirones, which may only act as agonists or antagonists.
Similar Compounds
Properties
CAS No. |
132746-01-1 |
---|---|
Molecular Formula |
C20H26N2O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
8-[2-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methylamino]ethyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C20H26N2O4/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15/h1-2,5-6,15,21H,3-4,7-14H2/t15-/m0/s1 |
InChI Key |
BVMYCHKQPGEOSI-HNNXBMFYSA-N |
Isomeric SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCNC[C@H]3COC4=CC=CC=C4O3 |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
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